Sodium (3-Sulfonatopropyl)methanethiosulfonate
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Overview
Description
Sodium (3-Sulfonatopropyl)methanethiosulfonate is a chemical compound with the molecular formula C₄H₉NaO₅S₃ and a molecular weight of 256.30 g/mol . It is commonly used in proteomics research and is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is particularly useful in probing the structures of various receptor channels, such as the acetylcholine receptor channel and the GABA A receptor channel .
Preparation Methods
The synthesis of Sodium (3-Sulfonatopropyl)methanethiosulfonate involves the reaction of methanethiosulfonate with 3-sulfonatopropyl sodium salt under controlled conditions . The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Sodium (3-Sulfonatopropyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are typically disulfides and sulfonic acid derivatives .
Scientific Research Applications
Sodium (3-Sulfonatopropyl)methanethiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Sodium (3-Sulfonatopropyl)methanethiosulfonate involves its reaction with thiol groups in proteins to form mixed disulfides . This reaction is highly specific and rapid, making it an effective tool for labeling and studying cysteine residues in proteins . The molecular targets include various receptor channels and enzymes that contain accessible thiol groups .
Comparison with Similar Compounds
Sodium (3-Sulfonatopropyl)methanethiosulfonate is unique in its ability to specifically react with thiols to form mixed disulfides. Similar compounds include:
Sodium (4-Sulfonatobutyl)methanethiosulfonate: Similar in structure but with a longer carbon chain.
Sodium (5-Sulfonatopentyl)methanethiosulfonate: Another similar compound with an even longer carbon chain.
N-Succinimidyloxycarbonylethyl methanethiosulfonate: A compound with a different functional group that also reacts with thiols.
These compounds share similar reactivity but differ in their chain length and functional groups, which can affect their reactivity and applications .
Properties
Molecular Formula |
C4H9NaO5S3 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
sodium;3-methylsulfonylsulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S3.Na/c1-11(5,6)10-3-2-4-12(7,8)9;/h2-4H2,1H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
LGHQLUHXTDVYKX-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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